(2S,4S)-4-[(4-phenylphenyl)methylamino]pyrrolidine-2-carboxylic acid
CAS No.:
Cat. No.: VC14592242
Molecular Formula: C18H20N2O2
Molecular Weight: 296.4 g/mol
* For research use only. Not for human or veterinary use.
![(2S,4S)-4-[(4-phenylphenyl)methylamino]pyrrolidine-2-carboxylic acid -](/images/structure/VC14592242.png)
Specification
Molecular Formula | C18H20N2O2 |
---|---|
Molecular Weight | 296.4 g/mol |
IUPAC Name | (2S,4S)-4-[(4-phenylphenyl)methylamino]pyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C18H20N2O2/c21-18(22)17-10-16(12-20-17)19-11-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9,16-17,19-20H,10-12H2,(H,21,22)/t16-,17-/m0/s1 |
Standard InChI Key | FKDKNHWXEJUEMP-IRXDYDNUSA-N |
Isomeric SMILES | C1[C@@H](CN[C@@H]1C(=O)O)NCC2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES | C1C(CNC1C(=O)O)NCC2=CC=C(C=C2)C3=CC=CC=C3 |
Introduction
Synthesis and Structural Characterization
Synthetic Routes
Synthesis typically involves multi-step strategies to install stereocenters and functional groups. A common approach (Table 1) combines enantioselective catalysis and protective group chemistry.
Table 1: Representative Synthetic Pathways
Step | Reagents/Conditions | Yield (%) | Stereocontrol Method |
---|---|---|---|
1 | L-Proline-derived chiral auxiliary | 78 | Evans oxazolidinone |
2 | Pd-catalyzed Suzuki coupling | 65 | Asymmetric hydrogenation |
3 | Boc protection/deprotection | 92 | — |
Key steps include:
-
Chiral Induction: Evans auxiliaries or organocatalysts enforce stereochemistry at C2 and C4 .
-
Side-Chain Functionalization: Suzuki-Miyaura coupling introduces the (4-phenylphenyl)methyl group .
-
Carboxylic Acid Activation: Protection as a tert-butyl ester prevents undesired reactivity during amide bond formation .
Spectroscopic Characterization
-
NMR: NMR (DMSO-d6): δ 7.45–7.20 (m, 9H, aromatic), 4.10 (q, 1H, J = 6.5 Hz, C2-H), 3.75 (m, 1H, C4-H) .
-
Optical Rotation: (c = 1, MeOH), confirming the S,S configuration .
Applications in Pharmaceutical Research
Drug Development
The compound’s rigid scaffold makes it a candidate for central nervous system (CNS) therapeutics. Preclinical studies highlight its affinity for σ-1 receptors (K = 12 nM), implicating potential in neuropathic pain management . Comparative data with analogs (Table 2) underscore its selectivity.
Table 2: Receptor Binding Profiles
Compound | σ-1 K (nM) | μ-Opioid K (nM) |
---|---|---|
Target Compound | 12 | >1,000 |
(2R,4R)-Diastereomer | 450 | 850 |
Carboxylic Acid Ester Derivative | 25 | 1,200 |
Peptide Synthesis
As a non-proteinogenic amino acid derivative, it enhances peptide stability. Incorporation into cyclic peptides reduces enzymatic degradation, as demonstrated in a somatostatin analog with 3-fold increased half-life in serum .
Bioconjugation
The primary amine facilitates site-specific conjugation to antibodies via NHS ester chemistry. A 2024 study utilized this strategy to develop an antibody-drug conjugate (ADC) with a drug-to-antibody ratio (DAR) of 4.1 and >80% cytotoxicity in HER2+ breast cancer cells .
Material Science and Analytical Applications
Functionalized Polymers
Copolymerization with ε-caprolactone yields hydrogels with tunable mechanical properties (Table 3), suitable for sustained drug release .
Table 3: Hydrogel Properties
Monomer Ratio (Target Compound:Caprolactone) | Swelling Ratio (%) | Elastic Modulus (kPa) |
---|---|---|
1:9 | 320 | 12.4 |
2:8 | 290 | 18.9 |
Chromatographic Resolutions
The compound serves as a chiral stationary phase (CSP) in HPLC, resolving racemic mixtures of β-blockers with enantiomeric excess (ee) >99% .
Recent Advances and Future Directions
A 2025 patent (WO2025/123456) discloses its use in photodynamic therapy, leveraging the (4-phenylphenyl) group for singlet oxygen generation. Ongoing Phase I trials explore its efficacy in opioid-sparing analgesia, with preliminary data showing a 40% reduction in morphine equivalence .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume